Pyrrolo[1,2-a]quinoxalin-4-amine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrroloquinoxalines, which are characterized by their fused pyrrole and quinoxaline rings. The structural framework of pyrrolo[1,2-a]quinoxalin-4-amine allows for various modifications that can enhance its pharmacological properties.
Pyrrolo[1,2-a]quinoxalin-4-amine is synthesized from readily available starting materials in organic chemistry. It is classified as an organic compound and falls under the category of nitrogen-containing heterocycles. Its relevance spans across various scientific disciplines, including pharmacology, organic synthesis, and materials science.
Several synthetic routes have been developed for the preparation of pyrrolo[1,2-a]quinoxalin-4-amine. One notable method involves the Clauson-Kaas reaction, where commercially available 2-nitroaniline reacts with 2,5-dimethoxytetrahydrofuran in refluxing acetic acid under microwave conditions. This reaction yields phenylpyrrole, which is subsequently reduced using sodium borohydride and copper sulfate to form 1-(2-aminophenyl)pyrrole. A series of reactions including acylation and cyclization lead to the formation of pyrrolo[1,2-a]quinoxaline derivatives .
Another approach utilizes Ullmann coupling reactions involving o-iodoaniline as a starting material. This method simplifies the synthesis by avoiding protection steps for the amino group, although it may result in lower yields compared to more complex methodologies .
Pyrrolo[1,2-a]quinoxalin-4-amine features a bicyclic structure consisting of a pyrrole ring fused to a quinoxaline moiety. The molecular formula is typically represented as C9H8N4, with a molecular weight of approximately 172.19 g/mol. The compound's structure can be confirmed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its three-dimensional conformation and bonding .
Pyrrolo[1,2-a]quinoxalin-4-amine participates in various chemical reactions due to its functional groups. Notably, it can undergo electrophilic aromatic substitution reactions due to the presence of nitrogen atoms in its structure. Additionally, it can act as a ligand in coordination chemistry or participate in coupling reactions to form more complex derivatives.
The compound has shown potential as an inhibitor for protein tyrosine phosphatase 1B (PTP1B), indicating its utility in drug design aimed at treating diabetes and obesity-related disorders. In vitro studies have demonstrated varying degrees of inhibition against PTP1B with promising selectivity profiles .
The mechanism of action for pyrrolo[1,2-a]quinoxalin-4-amine primarily involves its interaction with specific biological targets such as enzymes or receptors. For instance, when acting as an inhibitor of PTP1B, it binds to the active site of the enzyme, preventing substrate access and thereby modulating signaling pathways related to insulin sensitivity. The exact binding affinities and kinetic parameters can be elucidated through computational docking studies and kinetic assays.
Pyrrolo[1,2-a]quinoxalin-4-amine is generally characterized by its solid state at room temperature with a melting point ranging from 196 °C to 198 °C depending on purity and crystallization conditions. Its solubility profile varies; it is typically soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.
Key physical properties include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to light or moisture depending on substituents present on the core structure.
Pyrrolo[1,2-a]quinoxalin-4-amine has several applications in scientific research:
Copper catalysis enables modular annulation pathways for accessing structurally diverse pyrroloquinoxalin-4-amine cores from simple precursors. A particularly efficient one-pot cascade reaction utilizes CuI/2,2'-bipyridine catalytic systems (5-10 mol%) to couple 2-formylazoles with o-aminoiodoarenes at 110°C. This method delivers pyrrolo[1,2-a]quinoxalines in 72-89% isolated yields within 12-24 hours, demonstrating excellent functional group tolerance toward electron-donating and electron-withdrawing substituents on both coupling partners [5]. The catalytic system's efficiency stems from the synergistic effect between Cu(I) and the nitrogen-donor ligand, facilitating sequential Ullmann-type C-N coupling followed by acid-catalyzed cyclodehydration. Crucially, catalyst modulation dictates reaction chemoselectivity: Altering the ligand environment or copper source can redirect the pathway toward alternative N-heterocycles like indoloquinoxalines or pyrazoloquinoxalines under similar conditions. This tunability provides versatile access to distinct chemotypes from identical starting materials.
Table 1: Catalyst Impact on Annulation Chemodivergence
Catalyst System | Ligand | Temperature (°C) | Major Product Class | Representative Yield (%) |
---|---|---|---|---|
CuI | 2,2'-Bipyridine | 110 | Pyrrolo[1,2-a]quinoxaline | 89 (R=H) |
CuI | 1,10-Phenanthroline | 110 | Indoloquinoxaline | 78 |
CuBr | DMEDA | 130 | Pyrazolo[1,5-a]quinoxaline | 65 |
Palladium-catalyzed methodologies offer powerful routes for direct C-C and C-N bond formation, streamlining access to complex pyrroloquinoxalin-4-amines. Transfer hydrogenation cascades represent a significant advancement, exemplified by Pd/C (10 mol%) catalyzed reductive coupling of 1-(2-nitrophenyl)-1H-pyrrole (1a) with diverse nitriles (e.g., benzonitrile 2a) using HCOOH/HCOONa as the hydrogen donor in water at 90°C. This method efficiently delivers 4-substituted pyrrolo[1,2-a]quinoxalines (3aa, 52-85% yield) without requiring external high-pressure hydrogen [1]. Mechanistically, Pd/C facilitates nitro group reduction to aniline, followed by nitrile activation and annulation. Furthermore, Suzuki-Miyaura cross-coupling enables late-stage diversification: 4-Chloropyrroloquinoxaline (5) undergoes efficient coupling with arylboronic acids (e.g., 4-formylphenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃, generating biaryl derivatives like 6 in >80% yield [6]. This intermediate 6 serves as a pivotal precursor for reductive amination to introduce the 4-amine functionality, enabling the synthesis of sophisticated derivatives like antileukemic compound 7 [6].
Table 2: Palladium-Catalyzed Strategies for Pyrroloquinoxaline Synthesis
Method | Catalyst System | Key Reagents | Product Class | Advantages |
---|---|---|---|---|
Reductive Coupling | Pd/C, HCOOH/HCOONa | Nitriles (R-CN) | 4-Aryl/Alkyl-pyrroloquinoxalines | Avoids H₂ gas, water solvent, recyclable catalyst |
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃ | Arylboronic Acids | 4-(Hetero)aryl-pyrroloquinoxalines | Broad substrate scope, functional group tolerance |
Reductive Amination | NaBH₃CN | Primary/Secondary Amines | Pyrroloquinoxalin-4-amines | Mild conditions, chemoselective |
Acid-mediated cyclizations provide a robust route for constructing the fused tetracyclic system characteristic of pyrroloquinoxalin-4-amines. The Clauson-Kaas reaction serves as the foundational step, where 2-nitroaniline reacts with 2,5-dimethoxytetrahydrofuran in acetic acid at 115-120°C to afford 1-(2-nitrophenyl)pyrrole (2) efficiently [6]. Subsequent nitro group reduction (e.g., using NaBH₄/CuSO₄) yields the critical 1-(2-aminophenyl)pyrrole (3) precursor. Subjecting 3 to cyclodehydrative conditions with triphosgene in refluxing toluene triggers a Pictet-Spengler-type mechanism, directly yielding the tricyclic pyrrolo[1,2-a]quinoxalin-4-one scaffold (4) [6] [7]. This lactam 4 serves as the direct precursor for the 4-amine functionality. Conversion is achieved via chlorodehydroxylation using PCl₅ or POCl₃ to generate the reactive 4-chloroquinoxaline (5), followed by nucleophilic substitution with ammonia or various amines (aliphatic, aromatic, or heterocyclic) [6]. This sequence offers precise control over the C4 substituent and is particularly valuable for generating analogs for structure-activity relationship (SAR) studies targeting adenosine receptors or antiviral activity [7].
Structural mimicry of established pharmacophores drives the design of novel pyrroloquinoxalin-4-amines with tailored biological profiles. Bioisosteric replacement forms the core strategy, where the pyrrolo[1,2-a]quinoxaline core substitutes quinoline or quinazoline rings found in inhibitors targeting kinases like Bruton's Tyrosine Kinase (BTK) or phosphoinositide 3-kinase (PI3K)/Akt pathways [2] [8]. This approach capitalizes on the similar planarity and nitrogen atom positioning while altering electronic properties and hydrogen-bonding potential. A specific application involves modifying the 4-position linker: Patent literature details replacing the 4-(2-ketobenzimidazolin-1-yl)piperidine moiety in antileukemic JG454 with the 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one system, yielding derivative 7 [6]. This scaffold hop aimed to modulate physicochemical properties and target engagement. Similarly, Sirt6 activator development involved iterative optimization starting from the pyridyl-pyrroloquinoxaline UBCS039 (4). Systematic side-chain diversification at the 2-position of the 3-pyridyl moiety, guided by docking into the Sirt6 extended binding pocket, led to compounds like 38 featuring protonatable amino side chains forming π-cation interactions with Trp188 [8]. This rational scaffold-hopping yielded potent Sirt6 activators (e.g., 38, EC₅₀ = 5-10 µM) with improved solubility and cellular activity against inflammation and SARS-CoV-2 [8].
Sustainable methodologies prioritize atom economy, reduced waste, and benign solvents. FeCl₃-catalyzed multicomponent reactions (MCRs) exemplify this approach. A one-pot condensation of 1,2-diamines (benzene-1,2-diamine or pyrazine-2,3-diamine), ethyl pyruvate, and α-bromo ketones, mediated by FeCl₃ (20 mol%) in refluxing acetonitrile, delivers polysubstituted pyrrolo[1,2-a]quinoxalines or pyrrolo[1,2-a]pyrazines in excellent yields (82-95%) within 5 hours [3]. This method avoids pre-functionalized intermediates and toxic solvents. Similarly, acetic acid serves a dual role as solvent and catalyst in key cyclization steps, such as the Clauson-Kaas reaction for N-(2-nitrophenyl)pyrrole synthesis and the final ring closure in Pictet-Spengler-type cyclizations [6] [7]. These Brønsted acid-catalyzed processes typically proceed efficiently (70-90% yields) under mild conditions (reflux) and generate water as the primary by-product, aligning with green chemistry principles. The operational simplicity and scalability of these acid-catalyzed methods make them particularly attractive for generating libraries of pyrroloquinoxalin-4-amine derivatives for biological screening.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7